molecular formula C27H25N3O3S B3008552 N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894558-59-9

N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B3008552
CAS No.: 894558-59-9
M. Wt: 471.58
InChI Key: NIBGXXSPMCJDRX-UHFFFAOYSA-N
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Description

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound with a unique spiro structure. This compound is characterized by its benzyl group, dimethylphenyl substituent, and a spiro linkage between an indoline and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-18-12-19(2)14-21(13-18)30-25(32)17-34-27(30)22-10-6-7-11-23(22)29(26(27)33)16-24(31)28-15-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBGXXSPMCJDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-benzyl-2-(3,5-dimethylphenyl)acetamide with an appropriate indoline derivative under specific conditions to form the spiro linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,5-dimethylphenyl)acetamide
  • N-benzyl-2-(3,4-dimethylphenyl)acetamide
  • N-benzyl-2-(2,3-dimethylphenyl)acetamide

Uniqueness

N-benzyl-2-(3’-(3,5-dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is unique due to its spiro linkage, which imparts distinct chemical and biological properties.

Biological Activity

N-benzyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Reagents : The synthesis often utilizes specific precursors under controlled conditions.
  • Temperature and Time : Reaction temperatures are usually maintained between 70-80 °C with careful monitoring to ensure high yields.
  • Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

The molecular formula for this compound is approximately C22H24N2O3SC_{22}H_{24}N_2O_3S with a molecular weight of about 370.47 g/mol.

The biological activity of this compound is believed to be linked to its interactions with various biological targets:

  • Neurotransmitter Modulation : Similar compounds have been shown to act as modulators of gamma-aminobutyric acid (GABA) receptors and other neurotransmitter systems, suggesting potential applications in treating neurological disorders .
  • Anticancer Activity : Research indicates that compounds with related structures exhibit significant anticancer properties. For example, studies have reported IC50 values for similar derivatives against various cancer cell lines, demonstrating their efficacy in inhibiting tumor growth .

Anticancer Activity

A summary table of anticancer activity for related compounds is presented below:

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AHEPG21.18
Compound BMCF70.67
Compound CSW11160.80
N-benzyl ...VariousTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial and Other Activities

In addition to anticancer properties, this compound has been studied for other biological activities including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens.
  • Anti-inflammatory Effects : Compounds with structural similarities have demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance:

  • Study on Anticancer Efficacy : A study evaluated a series of derivatives against multiple cancer cell lines using standardized protocols from the National Cancer Institute (NCI). The findings indicated promising results for several derivatives in inhibiting cancer cell proliferation .
  • Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects revealed interactions with key cellular pathways involved in apoptosis and cell cycle regulation.

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